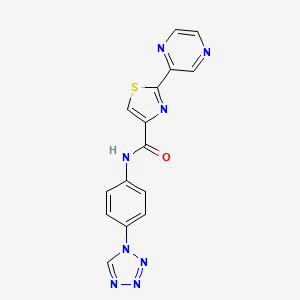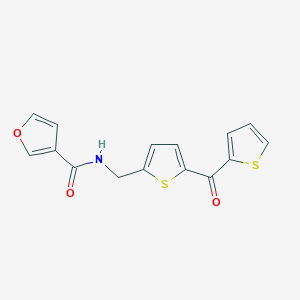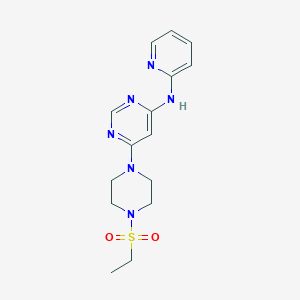
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 5-position and a nitroprop-1-en-1-yl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-nitropropane.
Reaction Conditions: The key step involves the condensation of 5-fluoroindole with 2-nitropropane in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Analyse Des Réactions Chimiques
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and to identify potential therapeutic targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole derivatives and their interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of (E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom may enhance the compound’s binding affinity to its targets, thereby modulating its activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular proteins and enzymes.
Comparaison Avec Des Composés Similaires
(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can be compared with other indole derivatives, such as:
5-fluoroindole: Lacks the nitroprop-1-en-1-yl group and has different biological properties.
3-(2-nitroprop-1-en-1-yl)-1H-indole: Lacks the fluorine atom at the 5-position, which may affect its chemical reactivity and biological activity.
5-chloro-3-(2-nitroprop-1-en-1-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
These comparisons highlight the unique features of this compound, such as the presence of both fluorine and nitroprop-1-en-1-yl groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGJTFSYAUYMSM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CNC2=C1C=C(C=C2)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2860945.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2860951.png)


![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2860955.png)

![2-[(4-Bromophenyl)sulfonyl]quinoxaline](/img/structure/B2860957.png)
![2-{2-[(Oxolan-2-yl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2860958.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2860961.png)


